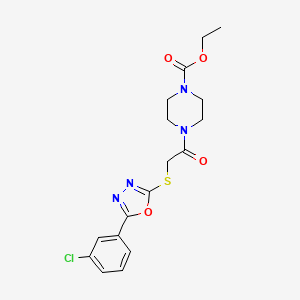
5-アミノ-2-メチル-1,3-オキサゾール-4-カルボン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-amino-2-methyl-1,3-oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom.
科学的研究の応用
Methyl 5-amino-2-methyl-1,3-oxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
作用機序
Target of Action
Oxazole derivatives have been found to exhibit antimicrobial activities , suggesting that their targets could be key proteins or enzymes in microbial organisms.
Mode of Action
It’s known that the electron density from the aryl amine in oxazole compounds is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This could potentially disrupt the function of target proteins or enzymes in microbial organisms.
Biochemical Pathways
Given the antimicrobial activities of oxazole derivatives , it can be inferred that the compound may interfere with essential biochemical pathways in microbial organisms, leading to their inhibition or death.
Result of Action
Oxazole derivatives have been found to exhibit antimicrobial activities , suggesting that the compound may lead to the inhibition or death of microbial organisms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-amino-2-methyl-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-acylamino-3,3-dichloroacrylonitrile with an appropriate amine in the presence of triethylamine . The reaction conditions often include moderate temperatures and the use of organic solvents.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions: Methyl 5-amino-2-methyl-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring .
類似化合物との比較
Methyl 5-amino-1,3-oxazole-4-carboxylate: Similar structure but lacks the methyl group at the 2-position.
Methyl 5-amino-2-isobutyl-1,3-oxazole-4-carboxylate: Contains an isobutyl group instead of a methyl group at the 2-position.
Uniqueness: Methyl 5-amino-2-methyl-1,3-oxazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 2-position can affect the compound’s steric and electronic properties, making it distinct from other similar oxazole derivatives .
特性
IUPAC Name |
methyl 5-amino-2-methyl-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-3-8-4(5(7)11-3)6(9)10-2/h7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPASWHCORNCWNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(6-Methyl-1H-benzimidazol-2-yl)thio]-propanoic acid](/img/structure/B2482355.png)



![3-[4-(Chloromethyl)phenyl]-3-fluorooxetane](/img/structure/B2482365.png)
![6-Methoxybenzo[C]isoxazol-3(1H)-one](/img/structure/B2482366.png)
![1-[(4-Fluorophenyl)acetyl]piperazine](/img/structure/B2482367.png)
![2-[(1H-indol-3-yl)methyl]-5-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2482368.png)
![2-chloro-N-[4-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B2482370.png)
![Methyl 4-(((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2482371.png)


![8-methoxy-5-(4-methoxybenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2482377.png)

